molecular formula C15H18N4O2S B2710059 (E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 301308-28-1

(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2710059
CAS No.: 301308-28-1
M. Wt: 318.4
InChI Key: SQGUZLUOIPULSB-CXUHLZMHSA-N
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Description

(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybenzylidene moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-1,2,4-triazin-5(4H)-one
  • 4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
  • 6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Uniqueness

(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the tert-butyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-15(2,3)12-13(21)19(14(22-4)18-17-12)16-9-10-7-5-6-8-11(10)20/h5-9,20H,1-4H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGUZLUOIPULSB-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320822
Record name 6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301308-28-1
Record name 6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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